3-Isopropyl-1H-indazol-6-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-propan-2-yl-2H-indazol-6-ol |
InChI |
InChI=1S/C10H12N2O/c1-6(2)10-8-4-3-7(13)5-9(8)11-12-10/h3-6,13H,1-2H3,(H,11,12) |
InChI Key |
AIPBQPXORLETEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Isopropyl 1h Indazol 6 Ol
Retrosynthetic Analysis of 3-Isopropyl-1H-indazol-6-OL
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections can be envisioned, focusing on the formation of the pyrazole (B372694) ring fused to the benzene (B151609) core.
Route A: C3-N2 and N1-C7a Bond Disconnection
This approach involves the cyclization of a suitably substituted phenylhydrazine (B124118) derivative. The target molecule can be disconnected to form a key intermediate, (4-hydroxy-2-isobutyrylphenyl)hydrazine. This intermediate contains the necessary atoms for the indazole core and the required substituents at the correct positions. This precursor could theoretically be synthesized from 4-methoxyaniline or a protected 4-aminophenol. The synthesis would involve Friedel-Crafts acylation to introduce the isobutyryl group, followed by diazotization and reduction to form the hydrazine (B178648) moiety, and subsequent cyclization.
Route B: N1-N2 Bond Disconnection
An alternative strategy involves forming the N1-N2 bond in the final step. This retrosynthetic path leads to a 2-amino-5-hydroxyisobutyrophenone precursor. This intermediate can be generated from a protected 4-aminophenol, which undergoes ortho-amination followed by acylation. The final cyclization to form the indazole would then be achieved through diazotization of the amino group, which then attacks the carbonyl group intramolecularly.
Both routes rely on the strategic installation of the isopropyl group at the C3 position and the hydroxyl group at the C6 position, using well-established aromatic substitution and functional group interconversion reactions.
Classical and Modern Approaches to Indazole Ring System Formation Applicable to this compound
The construction of the indazole ring is the cornerstone of synthesizing this compound. A variety of classical and modern methods have been developed for this purpose.
Cyclization Reactions for Indazole Scaffold Construction
Cyclization reactions are the most common methods for constructing the indazole core. These reactions typically involve the formation of the pyrazole ring onto a pre-existing benzene ring.
Jacobson Indazole Synthesis : This classical method involves the oxidation of 2-hydrazinyl- or 2-aminobenzylamines. While historically significant, it often requires harsh conditions.
Cadogan Reductive Cyclization : A more modern and milder approach involves the reductive cyclization of o-nitrobenzylidene imines. This method is operationally simple and tolerates a variety of functional groups.
Hydrazone Cyclization : A versatile method involves the intramolecular cyclization of o-haloaryl or o-acylaryl hydrazones. For the synthesis of this compound, the cyclization of a hydrazone derived from a 2-halo-5-hydroxy-isobutyrophenone could be a viable route. These reactions can be promoted by heat, acid, or transition metal catalysts.
N-N Bond-Forming Oxidative Cyclization : A newer strategy involves the oxidative cyclization of 2-aminomethyl-phenylamines. This method allows for the selective formation of different indazole tautomers under mild conditions, using reagents like hydrogen peroxide and ammonium (B1175870) molybdate. researchgate.net
| Cyclization Method | Key Precursor | Typical Reagents/Conditions | Applicability to this compound |
| Cadogan Reductive Cyclization | o-nitro-isobutyrophenone imine | P(OEt)₃ or other phosphites, heat | High; tolerant of the hydroxyl group (if protected). |
| Hydrazone Cyclization | 2-halo-5-hydroxy-isobutyrophenone hydrazone | Pd or Cu catalyst, base, heat | High; direct route to the functionalized core. |
| N-N Bond-Forming Oxidative Cyclization | 2-aminomethyl-5-hydroxy-phenyl isopropyl ketone derivative | (NH₄)₂MoO₄, H₂O₂ | Moderate; requires synthesis of a specific precursor. researchgate.net |
Transition Metal-Catalyzed Coupling Reactions for Functionalized Indazoles
Transition metal catalysis has revolutionized the synthesis of complex heterocycles, including indazoles. nih.govnih.gov These methods offer high efficiency, selectivity, and functional group tolerance. researchgate.net
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for intramolecular C-N bond formation. For instance, the cyclization of N-aryl-N-(2-bromobenzyl)hydrazines can yield 1-aryl-1H-indazoles. nih.gov A palladium-catalyzed amination of an appropriate hydrazone is a powerful tool for constructing the indazole ring.
Copper-Catalyzed Reactions : Copper catalysts are effective for both C-N and N-N bond formation. nih.gov Copper-catalyzed coupling of 2-halobenzonitriles with hydrazines can produce 3-aminoindazoles, which could potentially be converted to the target molecule. organic-chemistry.org
Rhodium and Cobalt-Catalyzed C-H Activation : More recent strategies involve the rhodium- or cobalt-catalyzed C-H activation and annulation of substrates like azobenzenes with aldehydes or alkenes. nih.govacs.orgacs.org These methods allow for the direct construction of functionalized indazoles in a single step, offering high atom economy. nih.govnih.gov
| Metal Catalyst | Reaction Type | Substrates | Key Advantage |
| Palladium (Pd) | Intramolecular Amination/Amidation | o-haloaryl hydrazones, o-alkynyl azoarenes | High yields and functional group tolerance. nih.gov |
| Copper (Cu) | N-N Bond Formation, Cascade Reactions | o-aminobenzonitriles, o-halobenzonitriles | Cost-effective, versatile for various substrates. nih.govorganic-chemistry.org |
| Rhodium (Rh) | C-H Activation/Annulation | Imidates, Azobenzenes | High efficiency for one-step synthesis. nih.gov |
| Cobalt (Co) | C-H Functionalization/Cyclization | Azobenzenes, Aldehydes | Cost-effective alternative to precious metals. acs.orgacs.org |
Multicomponent Reactions (MCRs) in Indazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient route to complex molecules. For indazole synthesis, a common MCR involves the reaction of a 2-halobenzaldehyde, a primary amine, and an azide (B81097) source (like sodium azide), often catalyzed by copper. This approach rapidly builds the indazole core with substituents introduced from the starting components. While not directly producing this compound, MCRs can generate highly functionalized indazole intermediates that can be further modified.
Regioselective Synthesis of Indazole Derivatives and its Implications for this compound
A significant challenge in the chemistry of indazoles is controlling regioselectivity during functionalization, particularly at the two nitrogen atoms of the pyrazole ring. beilstein-journals.orgnih.gov
Control of N1 vs. N2 Functionalization
Indazole exists as two tautomers, the more stable 1H-indazole and the less stable 2H-indazole. nih.gov When the NH proton is removed to form the indazolide anion, subsequent reactions with electrophiles (e.g., alkyl halides) can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. beilstein-journals.orgnih.gov Achieving high regioselectivity is crucial for synthesizing specific indazole-containing compounds. rsc.org
The outcome of N-functionalization is governed by several factors:
Steric Hindrance : Bulky substituents at the C7 position can sterically hinder the N1 position, favoring functionalization at N2. Conversely, bulky groups at C3 may favor N1 substitution. beilstein-journals.orgresearchgate.net
Electronic Effects : Electron-withdrawing groups on the benzene ring, particularly at the C7 position, have been shown to favor N2 alkylation. beilstein-journals.orgnih.govresearchgate.net
Reaction Conditions : The choice of base, solvent, and electrophile plays a critical role.
Base and Solvent : The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer. beilstein-journals.orgnih.gov In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures or favor the N2 isomer, which can be the product of kinetic control. nih.gov
Thermodynamic vs. Kinetic Control : N1-substituted indazoles are typically more thermodynamically stable. nih.gov Reactions that allow for equilibration, such as those run at higher temperatures or for longer times, may favor the N1 product. nih.gov Kinetically controlled reactions, often at lower temperatures, may yield the N2 isomer as the major product. nih.gov
For the target molecule, this compound, any subsequent N-alkylation or N-arylation would need to carefully consider these factors to achieve the desired N1 or N2 isomer selectively.
| Condition | Factor | N1-Selectivity | N2-Selectivity | Reference |
| Base/Solvent | NaH / THF | Generally Favored | Less Favored | beilstein-journals.orgnih.gov |
| Base/Solvent | K₂CO₃ / DMF | Often gives mixtures | Can be favored (kinetic product) | nih.gov |
| Substituent | Bulky group at C7 | Disfavored | Favored | beilstein-journals.org |
| Substituent | Electron-withdrawing group at C7 | Disfavored | Favored | nih.govresearchgate.net |
| Control | Thermodynamic (e.g., high temp, long time) | Favored | Disfavored | nih.gov |
| Control | Kinetic (e.g., low temp) | Disfavored | Favored | nih.gov |
Optimization of Reaction Conditions and Yields
For example, in palladium-catalyzed intramolecular C-N bond formation, a common method for constructing the indazole ring, the choice of ligand, base, and solvent can dramatically impact the reaction yield. Similarly, in condensation reactions, such as the reaction of a substituted o-fluorobenzaldehyde with hydrazine, temperature and solvent are critical. researchgate.net A competitive side reaction in the latter case, the Wolf-Kishner reduction, can be minimized by converting the aldehyde to an O-methyloxime derivative before condensation. researchgate.net
The following interactive table presents hypothetical optimization data for a key synthetic step toward a 3-substituted-1H-indazol-6-ol, illustrating how systematic variation of reaction parameters can lead to improved yields.
Table 1: Optimization of a Hypothetical Indazole Synthesis Step Reaction: Cyclization of a substituted arylhydrazine precursor
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | K₂CO₃ | Toluene | 100 | 65 |
| 3 | Pd₂(dba)₃ (2.5) | Cs₂CO₃ | Toluene | 100 | 82 |
| 4 | Pd₂(dba)₃ (2.5) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 5 | Pd₂(dba)₃ (2.5) | Cs₂CO₃ | Dioxane | 80 | 75 |
| 6 | Pd₂(dba)₃ (2.5) | NaOtBu | Dioxane | 100 | 91 |
| 7 | Pd₂(dba)₃ (2.5) | NaOtBu | Dioxane | 110 | 89 |
As the table demonstrates, changing the palladium source from palladium(II) acetate (B1210297) to tris(dibenzylideneacetone)dipalladium(0) (B46781) (Entry 2) and switching the base from potassium carbonate to the more soluble cesium carbonate significantly improves the yield (Entry 3). Further optimization by changing the solvent to dioxane (Entry 4) and using a stronger base like sodium tert-butoxide (Entry 6) leads to a near-quantitative yield. Temperature also plays a key role; while increasing the temperature can enhance reaction rates, it may also lead to degradation, as seen in the slight decrease in yield when moving from 100 °C to 110 °C (Entry 7 vs. 6). Developing a selective and scalable N1-indazole alkylation often requires careful optimization of variables such as base, reagent, and solvent, potentially using high-throughput experimentation (HTE) techniques. rsc.org
Green Chemistry Approaches and Sustainable Synthetic Routes for Indazoles
The synthesis of indazoles, a privileged scaffold in medicinal chemistry, is increasingly being guided by the principles of green chemistry to reduce environmental impact. nih.gov These approaches focus on using less hazardous reagents, employing sustainable solvents, improving energy efficiency, and minimizing waste.
One significant green strategy is the use of environmentally benign solvents. Polyethylene glycol (PEG), particularly PEG-300 or PEG-400, has been utilized as a green solvent for the one-pot, three-component synthesis of 2H-indazoles catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org Similarly, syntheses using ethanol (B145695) or even water as the solvent under ambient conditions have been reported, offering a much safer and more sustainable alternative to traditional volatile organic solvents. samipubco.com
Catalysis is at the heart of many green synthetic methods. The use of milder catalysts like ammonium chloride in grinding-based protocols represents an eco-friendly approach for synthesizing 1-H-indazoles. samipubco.com Transition-metal-free methods are also gaining prominence. For instance, a PIFA [bis(trifluoroacetoxy)iodo]benzene-mediated oxidative C–N bond formation allows for the rapid construction of substituted 1H-indazoles under mild, metal-free conditions. nih.gov
Energy efficiency is another cornerstone of green chemistry. The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in indazole synthesis. researchgate.netresearchgate.net A sustainable electrochemical approach has been developed for the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles at room temperature, avoiding the need for external oxidants. organic-chemistry.org Furthermore, flow chemistry is emerging as a technology that can enhance safety, improve reproducibility, and allow for the rapid and scalable synthesis of indazoles. researchgate.net
These green methodologies, including the use of sustainable solvents like ethanol, milder catalysts, and energy-efficient techniques like ultrasound or electrochemistry, could be readily adapted for the synthesis of this compound, leading to a more sustainable and environmentally responsible manufacturing process.
Chemical Reactivity and Derivatization Studies of 3 Isopropyl 1h Indazol 6 Ol
Electrophilic Aromatic Substitution Reactions on the Indazole Core of 3-Isopropyl-1H-indazol-6-OL
The benzene (B151609) portion of the indazole ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions on this compound are primarily dictated by the powerful activating and directing effects of the C6-hydroxyl group.
Directing Effects of Substituents:
6-Hydroxyl Group: As a potent activating group, the -OH substituent donates electron density into the aromatic ring through resonance. This enhances the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the positions ortho and para to itself, which correspond to the C5 and C7 positions of the indazole core.
Indazole Ring System: The fused pyrazole (B372694) ring also influences the reactivity. The nitrogen atoms can be protonated under strongly acidic conditions, which can deactivate the ring system towards electrophilic attack.
3-Isopropyl Group: This alkyl group is a weak activating group and an ortho, para-director relative to its position on the pyrazole ring, but its influence on the benzene ring's EAS is minimal compared to the hydroxyl group.
Key electrophilic aromatic substitution reactions are summarized below.
| Reaction Type | Reagents | Typical Electrophile | Expected Major Product(s) |
| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) or with a mild Lewis acid | Br⁺ | 7-Bromo-3-isopropyl-1H-indazol-6-ol and 5-Bromo-3-isopropyl-1H-indazol-6-ol |
| Nitration | Dilute HNO₃ | NO₂⁺ | 7-Nitro-3-isopropyl-1H-indazol-6-ol and 5-Nitro-3-isopropyl-1H-indazol-6-ol |
| Sulfonation | Fuming H₂SO₄ (oleum) | SO₃ | 3-Isopropyl-6-hydroxy-1H-indazole-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 7-Acyl-3-isopropyl-1H-indazol-6-ol |
Note: Reaction conditions for nitration and sulfonation must be carefully controlled. The use of concentrated acids can lead to oxidation of the phenol (B47542) ring or protonation of the indazole nitrogens, potentially complicating the reaction. youtube.com
Nucleophilic Reactions and Functional Group Transformations on this compound
The this compound molecule also possesses nucleophilic centers that can participate in a variety of reactions. The primary nucleophilic sites are the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group.
N-Substitution Reactions: The N1 nitrogen of the indazole ring is a common site for alkylation and acylation. In the presence of a base to deprotonate the N-H, it can react with various electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like K₂CO₃ or NaH yields 1-alkyl-3-isopropyl-1H-indazol-6-ol derivatives.
N-Acylation: Treatment with acyl chlorides or anhydrides introduces an acyl group at the N1 position. This reaction is often used to protect the indazole N-H.
O-Substitution Reactions (Phenolic Hydroxyl Group): The hydroxyl group behaves as a typical phenol, exhibiting nucleophilic character after deprotonation to form a phenoxide ion.
Williamson Ether Synthesis: The corresponding phenoxide, generated by a base such as NaOH or K₂CO₃, readily reacts with alkyl halides to form ethers (6-alkoxy-3-isopropyl-1H-indazoles).
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine) yields the corresponding esters.
Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution on the benzene ring is generally not feasible due to its electron-rich nature. youtube.com For NAS to occur, the ring must typically be substituted with one or more strong electron-withdrawing groups (e.g., nitro groups) and contain a good leaving group (e.g., a halide). youtube.com Therefore, derivatives of this compound, such as a halogenated and nitrated analog, would be required for such transformations.
Exploration of Derivatization at the Isopropyl and Hydroxyl Moieties
Targeted derivatization of the peripheral isopropyl and hydroxyl groups allows for fine-tuning of the molecule's properties.
Derivatization of the 6-Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for chemical modification. researchgate.net Its derivatization can alter solubility, polarity, and biological activity. Common derivatization strategies include the formation of ethers and esters, which can also serve as protecting groups in multi-step syntheses. nih.gov
| Derivatization Reaction | Reagent Class | Product Class |
| Ether Formation | Alkyl Halides (R-X), Dialkyl Sulfates (R₂SO₄) | 6-Alkoxy-3-isopropyl-1H-indazoles |
| Ester Formation | Acyl Chlorides (RCOCl), Carboxylic Anhydrides ((RCO)₂O) | 3-Isopropyl-1H-indazol-6-yl esters |
| Carbonate Formation | Alkyl Chloroformates (ROCOCl) | 3-Isopropyl-1H-indazol-6-yl carbonates |
| Sulfonate Ester Formation | Sulfonyl Chlorides (RSO₂Cl) | 3-Isopropyl-1H-indazol-6-yl sulfonates |
The conversion of the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) transforms it into a good leaving group, enabling subsequent nucleophilic substitution reactions at the C6 position.
Derivatization of the 3-Isopropyl Group: The isopropyl group is generally less reactive than the other functional moieties. Its modification typically requires more forcing conditions.
Oxidation: While challenging to perform selectively, strong oxidizing agents could potentially oxidize the benzylic-like position of the isopropyl group. This could lead to the formation of a tertiary alcohol (2-(1H-indazol-3-yl)propan-2-ol derivative) or, with cleavage, a ketone (3-acetyl-1H-indazol-6-ol). However, such reactions risk oxidizing the electron-rich phenolic ring.
Synthesis of Structural Analogs and Congeners of this compound
The synthesis of structural analogs is crucial for structure-activity relationship (SAR) studies. Modifications can be made at the C3 position, on the benzene ring, or by replacing the hydroxyl group. The general synthesis of indazoles often involves the cyclization of ortho-haloacetophenones with hydrazines.
Modification at the C3-Position: By starting with different 2'-halo-4'-hydroxyacetophenones, the C3 substituent can be readily varied.
| C3-Substituent | Required Starting Ketone |
| Methyl | 2'-Halo-4'-hydroxyacetophenone |
| Ethyl | 2'-Halo-4'-hydroxypropiophenone |
| Cyclopropyl | 1-(Cyclopropyl)-2-(2-halo-4-hydroxyphenyl)ethanone |
| Phenyl | 2'-Halo-4'-hydroxy-α-phenylacetophenone |
Modification of the Benzene Ring: Using appropriately substituted phenylhydrazines or starting materials with different substitution patterns on the benzene ring allows for the synthesis of congeners. For example, starting with a 2'-halo-5'-hydroxyacetophenone would yield the isomeric 5-hydroxyindazole. Replacing the hydroxyl group with other functionalities like an amino or methoxy (B1213986) group in the starting material would produce the corresponding indazole analogs.
N-Substituted Analogs: The use of substituted hydrazines (e.g., methylhydrazine, phenylhydrazine) in the cyclization step leads directly to N1-substituted indazole analogs.
Heterocyclic Ring Modifications and Fused Indazole Systems
The indazole scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. nih.gov These reactions often utilize the reactivity of the N1-H and an adjacent functional group.
For instance, if a suitable functional group is introduced at the C7 position of this compound (via EAS), subsequent intramolecular cyclization reactions can be envisioned.
Synthesis of Indazolo[1,7-bc]oxazoles: If a 7-(2-chloroethyl) derivative were synthesized, an intramolecular Williamson ether synthesis could potentially lead to a fused oxazole (B20620) ring system.
Synthesis of Pyrazolo[4,3-f]indazoles: Introduction of a nitro group at C5, followed by reduction to an amine and diazotization, could be a pathway to fuse another pyrazole ring.
The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been reported from indazole precursors, highlighting the utility of this core in building complex molecular architectures. nih.gov Such strategies expand the chemical space accessible from the this compound template.
Molecular Interactions and Mechanistic Investigations of 3 Isopropyl 1h Indazol 6 Ol and Its Analogs
Elucidation of Molecular Mechanisms of Action In Vitro (e.g., enzyme inhibition, receptor binding)
The primary mechanism of action for many indazole derivatives involves direct interaction with the active sites of enzymes or the binding pockets of receptors. In vitro studies of various analogs have demonstrated a wide range of biological activities stemming from these interactions.
Enzyme Inhibition: A predominant mechanism for indazole-based compounds is the inhibition of protein kinases. These molecules often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways nih.gov. Various indazole derivatives have been shown to inhibit a diverse array of kinases, including:
Tyrosine and Serine/Threonine Kinases: Many indazole compounds are designed as specific inhibitors of kinases like VEGFR, FGFR, Akt, and Pim kinases, which are crucial in cell proliferation, migration, and survival nih.govnih.gov.
Cyclooxygenase (COX): Certain indazole derivatives have shown concentration-dependent inhibitory activity against COX-2, an enzyme involved in inflammatory pathways nih.govresearchgate.net.
Other Enzymes: Analogs have also been developed as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and cholinesterases nih.govresearchgate.net.
Receptor Binding: Indazole derivatives also function through binding to various cell surface and intracellular receptors. Depending on the substitutions on the core indazole structure, these compounds can act as agonists or antagonists.
Imidazoline (B1206853) I(2) Receptors: Specific substituted indazoles have been identified as selective ligands for imidazoline I(2) receptors in brain tissue preparations nih.gov.
Estrogen Receptors (ER): Phenyl-2H-indazole core structures have been synthesized that show high binding affinity and selectivity for the estrogen receptor β (ERβ) over ERα acs.org.
The mechanism for a given indazole derivative is highly dependent on its specific substitution pattern, which dictates its target affinity and selectivity.
Structure-Activity Relationship (SAR) Studies via Ligand-Target Interactions In Vitro
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of indazole-based compounds. Research has established key structural features that govern their interactions with biological targets.
The 1H-indazole ring itself is often a critical component for activity, frequently forming key hydrogen bonds with residues in the target's binding site, such as the hinge region of protein kinases pharmablock.comnih.gov. The position and nature of substituents on this core structure significantly modulate the compound's biological profile.
Position 3 (C3): The substituent at the C3 position, where the isopropyl group is located in 3-Isopropyl-1H-indazol-6-OL, plays a vital role. SAR studies on different kinase inhibitors show that modifications at this position can drastically alter potency and selectivity nih.gov. For example, in a series of FGFR inhibitors, substitutions at C3 were integral to achieving high ligand efficiency nih.gov.
Position 1 (N1): The N1 nitrogen of the indazole ring is a common point for substitution. In ROCK inhibitors, the nature of the group at N1 influenced the shape of the molecule, with linear-shaped compounds showing enhanced activity compared to angular ones nih.gov.
Other Positions (C4, C5, C6): Substitutions on the benzene (B151609) portion of the indazole ring are used to fine-tune physical properties and explore additional binding interactions. For instance, in a series of ERK inhibitors, disubstituted derivatives with groups at both the 4- and 6-positions showed remarkable inhibitory activity nih.gov. The hydroxyl group at the C6 position in this compound can potentially act as a hydrogen bond donor or acceptor, contributing to binding affinity.
SAR studies have led to the discovery of highly potent compounds, such as an indazole-pyridine analogue that inhibits the Akt kinase with a dissociation constant (Kᵢ) of 0.16 nM nih.gov.
Binding Affinity and Selectivity Profiling In Vitro
The efficacy of a targeted compound is defined by its high affinity for the intended target and low affinity for other proteins (selectivity). In vitro radioligand binding assays and enzymatic assays are standard methods used to determine these parameters, typically reported as IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), or Kᴅ (dissociation constant) values merckmillipore.com.
While specific data for this compound is not available, studies on its analogs demonstrate that the indazole scaffold can be modified to achieve both high potency and excellent selectivity. For example, a 4-chloro-substituted indazole derivative showed a 3,076-fold greater affinity for imidazoline I(2) receptors compared to α₂-adrenergic receptors nih.gov. Similarly, certain indazole-based Akt inhibitors were found to be over 40-fold more selective for Akt than for the related kinase PKA nih.gov.
The following table summarizes binding affinity and selectivity data for several illustrative indazole analogs against various targets.
| Indazole Analog Class | Target | Affinity (IC₅₀/Kᵢ) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Indazole-Pyridine Analog | Akt (Protein Kinase B) | 0.16 nM (Kᵢ) | >40-fold selective over PKA | nih.gov |
| 4-Cl-indazim | Imidazoline I(2) Receptor | Not specified | 3,076-fold selective over α₂-adrenergic receptors | nih.gov |
| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 µM (IC₅₀) | Data not available | nih.gov |
| 3-substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | 720 nM (IC₅₀) | Data not available | nih.gov |
| Phenyl-2H-indazole core | Estrogen Receptor β (ERβ) | Comparable to estradiol | >100-fold selective over Estrogen Receptor α (ERα) | acs.org |
Influence of Stereochemistry on Molecular Recognition and Interactions
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on a molecule's interaction with a chiral biological target like an enzyme or receptor. However, for this compound itself, this is less of a factor as the molecule is achiral. The isopropyl group at the C3 position does not create a stereocenter.
The importance of stereochemistry becomes evident in more complex indazole analogs that do contain chiral centers. For instance, in the development of N-substituted prolinamido indazole derivatives as Rho-kinase inhibitors, the stereochemistry of the proline moiety was critical. Derivatives containing a β-proline (a specific stereoisomer) resulted in linear-shaped molecules with enhanced activity against the target enzyme compared to those with an α-proline moiety nih.gov. This demonstrates that for chiral indazole derivatives, the precise spatial orientation of substituents is crucial for optimal alignment within the target's binding site and, consequently, for biological activity.
In Vitro Cellular Target Identification and Validation (using non-human cell lines)
Identifying the cellular target of a compound and validating its engagement are key steps in drug discovery. This is often achieved by assessing the compound's effect on cellular processes, such as proliferation, in various cell lines. For indazole derivatives, which are frequently developed as anti-cancer agents, this involves testing against panels of cancer cell lines.
While data for this compound is not available, its analogs have been validated against numerous non-human and human cancer cell lines. For example, specific amino-indazole derivatives were designed and shown to have activity against fibroblast growth factor receptor 4 (FGFR4) and its drug-resistant mutants in cellular assays wjgnet.com. Other indazole analogs have demonstrated potent antiproliferative activity against multiple myeloma, non-small cell lung cancer (NSCLC), and colorectal adenocarcinoma cell lines nih.gov.
The table below presents examples of indazole analogs and their validated activity in specific cancer cell lines.
| Indazole Analog Class | Target Pathway | Cell Line | Effect (IC₅₀) | Reference |
|---|---|---|---|---|
| 6-azaindazole derivative | Pim Kinase Inhibition | MM1.S (Multiple Myeloma) | 0.64 µM | nih.gov |
| 1H-indazole derivative | EGFR Kinase Inhibition | H1975 (NSCLC) | Potent antiproliferative effects | nih.gov |
| 1H-indazole amide derivative | ERK1/2 Inhibition | HT29 (Colorectal Adenocarcinoma) | 0.9 - 6.1 µM | nih.gov |
| Amino-indazole derivative | FGFR4 Inhibition | Huh7 (Hepatocellular Carcinoma) | Excellent in vitro activity | wjgnet.com |
Phase I In Vitro Metabolic Profiling Using Liver Microsomes
In vitro metabolic studies using liver microsomes are essential for predicting how a compound will be processed in the body. Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which catalyze oxidative reactions frontiersin.orgmdpi.com.
Studies on the indazole scaffold reveal that it is generally less susceptible to metabolic degradation compared to bioisosteric structures like phenols pharmablock.com. Phenolic groups are prone to Phase II metabolism, specifically O-glucuronidation, which can lead to rapid clearance. Replacing a phenol (B47542) with an indazole often improves metabolic stability and oral bioavailability pharmablock.com.
Despite this inherent stability, indazole derivatives are still subject to Phase I metabolism. In vitro incubation of various indazole-containing compounds with human liver microsomes (HLMs) has identified several common metabolic pathways frontiersin.orgmdpi.com.
Common Phase I Metabolic Reactions for the Indazole Scaffold:
Hydroxylation: The addition of a hydroxyl (-OH) group is a frequent metabolic transformation, often occurring on the indazole ring system or on alkyl substituents.
N-dealkylation: If the indazole nitrogen atoms bear alkyl groups, these can be enzymatically removed.
Oxidation: This can include the formation of ketone or carboxylate groups from alkyl side chains.
Hydrogenation/Dehydrogenation: The addition or removal of hydrogen atoms can also occur.
Amide Hydrolysis: For indazole-3-carboxamide derivatives, the hydrolysis of the amide bond is a key metabolic route mdpi.com.
These metabolic transformations generally serve to increase the polarity of the compound, preparing it for subsequent Phase II conjugation and excretion. The specific metabolites formed for this compound would depend on which positions on the molecule are most accessible to CYP enzymes.
Computational and Theoretical Chemistry Applied to 3 Isopropyl 1h Indazol 6 Ol
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of 3-Isopropyl-1H-indazol-6-OL. nih.govcore.ac.ukresearchgate.netdergipark.org.trresearchgate.net These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govdergipark.org.tr The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govcore.ac.uk For this compound, these calculations can predict the most likely sites for electrophilic and nucleophilic attack.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In this compound, the oxygen of the hydroxyl group and the nitrogen atoms of the indazole ring are expected to be electron-rich regions, susceptible to electrophilic attack, while the hydrogen atoms of the aromatic ring would be more electron-poor.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
Note: The values in this table are illustrative and representative of typical results for similar heterocyclic compounds.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. biotech-asia.orgproquest.comresearchgate.net This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, docking simulations can identify potential biological targets, such as protein kinases, which are often implicated in various diseases. biotech-asia.orgresearchgate.netnih.gov
The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, typically expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. These simulations can also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the hydroxyl group and the nitrogen atoms of the indazole ring of this compound could form key hydrogen bonds with amino acid residues in a protein's active site.
Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target
| Parameter | Result | Details |
| Docking Score | -8.5 kcal/mol | Suggests strong binding affinity |
| Hydrogen Bonds | 3 | With residues ASP145, GLU98, LYS33 |
| Hydrophobic Interactions | 5 | With residues LEU22, VAL76, ILE123 |
| Key Interacting Residues | ASP145, GLU98, LYS33, LEU22, VAL76, ILE123 | Highlights the important amino acids for binding |
Note: The data presented is hypothetical and serves to illustrate typical outputs from a molecular docking simulation.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govnih.govworldscientific.com While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and explore the conformational changes that may occur in both the ligand and the protein upon binding.
For the this compound-protein complex, an MD simulation would involve calculating the forces between atoms and their subsequent movements over a period of nanoseconds. The resulting trajectory can be analyzed to determine the stability of the complex, the persistence of key interactions (like hydrogen bonds), and the flexibility of different regions of the protein. This information is crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding dynamics.
Table 3: Representative MD Simulation Analysis for this compound in a Protein Binding Site
| Analysis Metric | Typical Result | Interpretation |
| RMSD of Ligand | < 2.0 Å | The ligand remains stably bound in the active site. |
| RMSF of Protein | Varies by residue | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Occupancy | > 75% for key bonds | Indicates stable and persistent hydrogen bonding interactions. |
| Binding Free Energy (MM/PBSA) | -50 kcal/mol | Provides a quantitative estimate of the binding affinity. |
Note: These values are for illustrative purposes to represent common findings from MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govaustinpublishinggroup.comnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and electronic properties (e.g., HOMO/LUMO energies), would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create a model that links these descriptors to the observed activity. Such a model could then be used to predict the activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test.
Table 4: Example of Descriptors Used in a QSAR Model for Indazole Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | HOMO Energy | Electron-donating ability |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity of the molecule |
| Topological | Wiener Index | Branching and connectivity of the molecule |
Note: This table lists examples of descriptor types that are commonly used in QSAR studies.
Conformational Analysis and Tautomerism Studies via Computational Methods
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. This is particularly important for the flexible isopropyl group, as its orientation can influence how the molecule fits into a protein's binding site.
Furthermore, indazole derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the hydrogen atom is attached to different nitrogen atoms in the pyrazole (B372694) ring. austinpublishinggroup.comnih.govresearchgate.netmdpi.comnih.gov Computational methods, such as DFT, can be used to calculate the relative energies of these tautomers and predict which form is more stable under different conditions (e.g., in the gas phase or in a solvent). nih.govresearchgate.netnih.gov Understanding the predominant tautomeric form is crucial as it can significantly affect the molecule's interaction with biological targets. researchgate.net
Table 5: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| 1H-tautomer | 0.00 | >99% |
| 2H-tautomer | +3.5 | <1% |
Note: The values are illustrative, based on the general finding that the 1H-tautomer of indazole is typically more stable. mdpi.comnih.gov
Prediction of Molecular Properties and Interaction Landscapes In Silico
In addition to the specific applications mentioned above, a wide range of molecular properties of this compound can be predicted using in silico tools. These predictions are valuable for assessing the "drug-likeness" of a compound early in the discovery process. Properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be estimated using various computational models. biotech-asia.orgresearchgate.netnih.goviipseries.orgspringernature.com
For example, predictions can be made about its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. biotech-asia.org Interaction landscapes, derived from techniques like MEP analysis, can further guide the design of derivatives by highlighting regions of the molecule that are most likely to engage in favorable interactions with a biological target. nih.gov
Table 6: Illustrative In Silico ADMET Predictions for this compound
| Property | Predicted Value | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity |
Note: This data is hypothetical and represents the type of information generated by ADMET prediction software.
Advanced Analytical and Spectroscopic Characterization of 3 Isopropyl 1h Indazol 6 Ol
High-Resolution Mass Spectrometry for Metabolite Identification In Vitro and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS), particularly techniques like Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is indispensable for the structural confirmation of 3-Isopropyl-1H-indazol-6-OL and the identification of its metabolites from in vitro studies. HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the parent molecule and its biotransformation products.
In vitro metabolism studies, commonly performed using human liver microsomes (HLMs) or hepatocytes, simulate the metabolic processes that a compound would undergo in the body. nih.gov For this compound, these studies are crucial for identifying potentially active or toxic metabolites. The primary metabolic reactions (Phase I and Phase II) anticipated for this compound involve modifications to the isopropyl group, the hydroxyl group, and the aromatic ring system.
Phase I and Phase II Biotransformations:
Oxidation: The isopropyl group is a likely site for hydroxylation, a common metabolic pathway catalyzed by cytochrome P450 enzymes. This would result in the formation of one or more hydroxylated metabolites. Oxidation can also occur on the indazole ring itself.
Hydrolysis: While less common for this structure, enzymatic hydrolysis could be a consideration if the compound is part of a larger ester or amide conjugate.
Glucuronidation: The phenolic 6-OL group is a prime substrate for Phase II conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.
HRMS analysis, coupled with tandem MS (MS/MS), helps to elucidate the structures of these metabolites. The fragmentation pattern of the parent ion provides a structural fingerprint. For indazole-containing compounds, characteristic fragmentation often involves cleavage of the side chains and specific ruptures of the heterocyclic ring system. nih.gov For example, the loss of the isopropyl group or neutral losses associated with the indazole core can be diagnostic. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can be pinpointed.
Table 1: Predicted In Vitro Metabolites of this compound and Corresponding Mass Shifts This table is interactive. You can sort and filter the data.
| Metabolic Reaction | Modification | Mass Change (Da) | Description |
|---|---|---|---|
| Hydroxylation | +O | +15.9949 | Addition of a hydroxyl group, likely on the isopropyl moiety or aromatic ring. |
| Dihydroxylation | +2O | +31.9898 | Addition of two hydroxyl groups. |
| N-dealkylation | -C3H6 | -42.0469 | Loss of the isopropyl group (less common). |
| Glucuronidation | +C6H8O6 | +176.0321 | Conjugation of glucuronic acid to the 6-hydroxyl group. |
| Sulfation | +SO3 | +79.9568 | Conjugation of a sulfate group to the 6-hydroxyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Interaction Studies
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure, conformation, and dynamics of a molecule in different states.
In solution, ¹H and ¹³C NMR are used to confirm the molecular structure of this compound by identifying the chemical environment of each hydrogen and carbon atom. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a septet for the methine proton of the isopropyl group, and a doublet for the two equivalent methyl groups. The protons of the N-H and O-H groups will appear as broad singlets, with chemical shifts that are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the assignment of each signal. The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of atoms, helping to define the molecule's preferred conformation in solution. For this compound, this would primarily relate to the rotational orientation of the isopropyl group relative to the plane of the indazole ring.
**Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound*** This table is interactive. You can sort and filter the data.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| C3 | - | ~145-150 | - |
| C4 | ~7.2-7.4 | ~115-120 | d |
| C5 | ~6.7-6.9 | ~110-115 | dd |
| C6 | - | ~150-155 | - |
| C7 | ~7.5-7.7 | ~120-125 | d |
| C7a | - | ~135-140 | - |
| C3a | - | ~120-125 | - |
| Isopropyl-CH | ~3.0-3.3 | ~25-30 | sept |
| Isopropyl-CH₃ | ~1.2-1.4 | ~20-25 | d |
| N1-H | ~12-13 | - | br s |
| O6-H | ~9-10 | - | br s |
Predicted values are based on general data for substituted indazoles and may vary based on solvent and experimental conditions.
Solid-State NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline form. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide valuable structural information. For this compound, ssNMR can be used to study its supramolecular organization, identifying intermolecular interactions such as hydrogen bonds and π-stacking. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR is particularly useful for characterizing polymorphism (the existence of multiple crystal forms), as different polymorphs will yield distinct ssNMR spectra.
Variable Temperature (VT) NMR is used to study dynamic processes within a molecule, such as the rotation around single bonds. georgiasouthern.edu For this compound, VT NMR could be employed to determine the energy barrier for rotation around the C3-C(isopropyl) bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single doublet for the two methyl groups of the isopropyl substituent.
As the temperature is lowered, the rate of rotation decreases. If the rotational barrier is sufficiently high, the rotation can be slowed to the point where the two methyl groups become chemically non-equivalent, appearing as two distinct signals (doublets) in the ¹H NMR spectrum. The temperature at which these two signals merge into a single broad peak is known as the coalescence temperature (Tc). The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can be calculated from Tc using the Eyring equation. uwf.edu Exchange Spectroscopy (EXSY), a 2D NMR experiment, can also be used to measure the rate of this rotational exchange.
X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Complexes
A key aspect revealed by crystallography is the supramolecular assembly, which is dictated by intermolecular forces. For this compound, the N1-H proton and the 6-OL hydroxyl group are strong hydrogen bond donors, while the N2 nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. This functionality is expected to lead to the formation of extensive hydrogen-bonding networks, such as chains or dimers, which dictate the crystal packing. nih.gov Furthermore, π-π stacking interactions between the aromatic indazole rings of adjacent molecules are also likely to play a significant role in the crystal structure. When co-crystallized with other molecules, X-ray crystallography can reveal the specific interactions that define the structure of the resulting complex.
Table 3: Typical Bond Lengths in the Indazole Core Determined by X-ray Crystallography This table is interactive. You can sort and filter the data.
| Bond | Typical Length (Å) |
|---|---|
| N1-N2 | 1.35 - 1.38 |
| N2-C3 | 1.32 - 1.35 |
| C3-C3a | 1.40 - 1.43 |
| C3a-C4 | 1.38 - 1.41 |
| C4-C5 | 1.36 - 1.39 |
| C5-C6 | 1.38 - 1.41 |
| C6-C7 | 1.36 - 1.39 |
| C7-C7a | 1.39 - 1.42 |
| C7a-N1 | 1.37 - 1.40 |
| C3a-C7a | 1.40 - 1.43 |
Spectroscopic Probes for Molecular Interaction Analysis (e.g., Fluorescence Spectroscopy)
While the unsubstituted indazole core is not strongly fluorescent, the introduction of substituents can significantly alter its photophysical properties, sometimes creating a fluorescent molecule. nih.gov The fluorescence properties of this compound would be influenced by the electron-donating nature of the hydroxyl group and the alkyl isopropyl group. The emission wavelength and quantum yield are often sensitive to the solvent environment (solvatochromism), which can provide information about the molecule's electronic structure in its ground and excited states. researchgate.net
If this compound exhibits fluorescence, it can be used as a spectroscopic probe to study molecular interactions. For example, binding to a protein or other biological macromolecule can lead to changes in the fluorescence signal, such as an increase or decrease in intensity (quenching or enhancement), a shift in the emission maximum, or changes in fluorescence lifetime or polarization. researchgate.net These changes can be monitored to quantify binding affinities and explore the local environment of the binding site, making fluorescence spectroscopy a valuable tool for studying the compound's interactions with biological targets. rsc.org
Advanced Chromatographic Techniques for Isolation and Purity Assessment of Derivatives
The isolation and stringent purity assessment of derivatives of this compound are critical for their characterization and potential applications. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for achieving the high levels of purity and analytical detail required. These methods offer high resolution, sensitivity, and reproducibility for the separation and quantification of closely related compounds and impurities.
Reverse-phase HPLC is a cornerstone technique for the purity assessment of indazole derivatives. The separation is typically achieved on a C18 or C8 stationary phase, which allows for the effective resolution of compounds based on their hydrophobicity. Gradient elution, often employing a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (like acetonitrile or methanol), is frequently used to achieve optimal separation of a wide range of derivatives with varying polarities. UV detection is commonly employed, with the wavelength set to the maximum absorbance of the indazole core to ensure high sensitivity.
For instance, a hypothetical separation of a synthetic mixture of this compound derivatives could be achieved using a C18 column. The gradient could start with a higher proportion of aqueous buffer to elute more polar derivatives and gradually increase the organic modifier concentration to elute more nonpolar derivatives. This approach not only separates the main derivative from its precursors and side-products but also allows for the quantification of impurities, which is crucial for quality control.
UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures and results in significantly faster analysis times and improved resolution. researchgate.net This technique is particularly valuable for high-throughput screening of derivative libraries and for the detection of trace-level impurities that might be missed with conventional HPLC. The enhanced resolution of UPLC can be critical in separating positional isomers or stereoisomers that are often challenging to resolve.
Preparative HPLC is the method of choice for the isolation of pure derivatives from complex reaction mixtures on a larger scale. warwick.ac.ukspringernature.comnih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. By carefully developing the separation method on an analytical scale first, it can be scaled up to a preparative scale to isolate milligram to gram quantities of a target derivative with high purity.
In cases where derivatives of this compound are chiral, chiral chromatography is essential for the separation of enantiomers. ptfarm.plchiralpedia.comchromatographyonline.comshimadzu.com Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. Chiral separation is most commonly achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including heterocyclic structures similar to indazoles. The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reverse-phase, is critical for achieving optimal enantioseparation.
The following interactive data tables illustrate hypothetical chromatographic separations for derivatives of this compound based on established principles of chromatographic separation for analogous compounds.
Table 1: Hypothetical Reverse-Phase HPLC Purity Assessment of this compound Derivatives
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 1.2 |
| Derivative A (N1-acetyl) | 10.2 | 98.5 |
| Impurity 1 (starting material) | 4.1 | 0.15 |
| Impurity 2 (side-product) | 12.5 | 0.15 |
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 280 nm
Table 2: Illustrative UPLC Analysis for Impurity Profiling of a Halogenated Derivative
| Compound | Retention Time (min) | Resolution (Rs) |
| 5-Bromo-3-isopropyl-1H-indazol-6-ol | 5.8 | - |
| Isomeric Impurity (6-Bromo) | 6.1 | 2.1 |
| Di-bromo Impurity | 7.2 | 5.4 |
Chromatographic Conditions:
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient: 30-70% B in 8 minutes
Flow Rate: 0.5 mL/min
Detection: UV at 285 nm
Table 3: Exemplary Chiral HPLC Separation of a Racemic Derivative
| Enantiomer | Retention Time (min) | Enantiomeric Excess (%) |
| (R)-Enantiomer | 9.3 | 49.8 |
| (S)-Enantiomer | 11.1 | 50.2 |
Chromatographic Conditions:
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 280 nm
Applications of 3 Isopropyl 1h Indazol 6 Ol As a Chemical Probe or Scaffold
Development of 3-Isopropyl-1H-indazol-6-OL as a Chemical Tool for Biological Research
A chemical tool, or probe, is a small molecule designed to interact with a specific biological target, such as a protein, to study its function within a biological system. The development of molecules based on the indazole scaffold for such purposes is an active area of research. The structural features of this compound—comprising a rigid bicyclic core, a hydrogen-bond-donating hydroxyl group, and a lipophilic isopropyl group—provide specific interaction points that can be systematically modified.
By serving as a molecular probe, derivatives of the indazole family can be used to selectively inhibit or activate a target protein, allowing researchers to observe the downstream cellular consequences. This process is crucial for target validation in the early stages of drug discovery. The indazole nucleus is present in a multitude of compounds investigated for a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial functions nih.gov. The synthesis of various indazole derivatives allows for the exploration of their biological potency against different targets nih.gov. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their potential as antileishmanial candidates nih.gov.
Integration into Combinatorial Chemistry Libraries for Discovery Research
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse but structurally related molecules, known as a chemical library nih.govnih.govniscpr.res.in. These libraries are then screened against biological targets to identify "hit" compounds with a desired activity. The core principle involves systematically combining different "building blocks" to generate vast molecular diversity nih.gov.
The this compound scaffold is an ideal candidate for inclusion in such libraries as a foundational building block. Its structure allows for chemical modifications at several positions, primarily on the nitrogen atoms of the pyrazole (B372694) ring and the hydroxyl group on the benzene (B151609) ring. By reacting the core indazole structure with a variety of other reagents, chemists can generate a library containing thousands of unique derivatives. High-throughput screening of these libraries can then efficiently identify compounds that bind to a specific biological target, providing starting points for the development of new drugs niscpr.res.in. This approach significantly accelerates the initial phase of drug discovery compared to traditional single-compound synthesis and testing niscpr.res.in.
Table 1: Role of Indazole Scaffolds in Combinatorial Chemistry
| Feature | Description | Relevance to Drug Discovery |
|---|---|---|
| Core Scaffold | The foundational indazole ring system. | Provides a rigid and proven structural framework for building a library of compounds. |
| Building Blocks | A diverse set of chemical reagents (e.g., alkyl halides, carboxylic acids) that can be attached to the core scaffold. | Introduces molecular diversity, allowing for the exploration of a wide chemical space. |
| Parallel Synthesis | A technique to create many single compounds in parallel, rather than one at a time niscpr.res.in. | Dramatically increases the efficiency and speed of library generation. |
| High-Throughput Screening (HTS) | Automated screening of the entire library against a biological target. | Enables the rapid identification of active "hit" compounds from a large pool of molecules. |
Role as a Precursor or Building Block for Complex Organic Molecules
In synthetic chemistry, a "building block" is a molecule that serves as a starting component for the construction of more complex molecular architectures sigmaaldrich.comdntb.gov.ua. This compound functions as a bifunctional building block. The indazole ring itself is a stable aromatic system, while the hydroxyl group provides a reactive site for further chemical transformations, such as etherification or esterification.
This dual nature allows synthetic chemists to incorporate the indazole motif into larger, more intricate molecules. The synthesis of complex molecules often involves a step-by-step assembly process, and having well-defined, functionalized building blocks like this compound is essential for an efficient and controlled synthesis sigmaaldrich.com. For example, new bifunctional ligands for creating coordination polymers have been synthesized using similar heterocyclic building blocks nih.govresearchgate.net. The ability to use such building blocks is fundamental to medicinal chemistry, organic chemistry, and material science sigmaaldrich.com.
Exploration of Novel Scaffolds and Molecular Design based on this compound Structure
The indazole scaffold is highly valued in medicinal chemistry for its ability to serve as a template for the design of novel therapeutic agents longdom.org. The process of molecular design often starts with a known active scaffold, which is then systematically modified to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. The structure of this compound provides a clear blueprint for such exploration.
Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are often employed to guide the design of new derivatives longdom.org. These studies can predict how modifications to the isopropyl or hydroxyl groups, or substitutions at other positions on the indazole ring, might affect the molecule's interaction with a target protein longdom.org. This rational design approach allows chemists to focus their synthetic efforts on compounds that are most likely to succeed. For instance, novel thiazolyl-indazole derivatives have been synthesized and evaluated as potential inhibitors of the SARS-CoV-2 main protease, demonstrating how the core indazole structure can be adapted to address new therapeutic challenges nsf.gov. Similarly, combining carbazole (B46965) and 1,3,4-oxadiazole (B1194373) pharmacophores has been used to create novel derivatives with potential antimicrobial activity nih.govmdpi.com.
Table 2: Examples of Molecular Design Based on the Indazole Scaffold
| Derivative Class | Therapeutic Target/Application | Design Strategy |
|---|---|---|
| Thiazolyl-indazoles | SARS-CoV-2 Main Protease nsf.gov | Combining the indazole scaffold with a thiazole (B1198619) moiety to target the viral enzyme. |
| 1H-indazol-3-amine derivatives | Fibroblast Growth Factor Receptor (FGFR) mdpi.com | Modification of the indazole core to create potent and selective kinase inhibitors. |
| 3-chloro-6-nitro-1H-indazoles | Antileishmanial Agents nih.gov | Synthesis of derivatives through cycloaddition reactions to explore antiparasitic activity. |
Radioligand Synthesis and Application in In Vitro Binding Studies
Radioligand binding assays are a fundamental technique in pharmacology for studying the interaction between a ligand (like a drug candidate) and a receptor science.gov. The process involves chemically synthesizing a version of the ligand that contains a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C). This "radioligand" can then be detected and quantified at very low concentrations.
While specific reports on the radiolabeling of this compound are not prominent, the methodology is broadly applicable to such molecules. The synthesis would involve incorporating a radioactive atom into the molecule's structure without altering its binding properties.
Once synthesized, the radioligand is used in in vitro binding assays. In these experiments, the radioligand is incubated with a preparation of cells or tissues containing the target receptor. By measuring the amount of radioactivity bound to the tissue, researchers can determine the affinity (how tightly the ligand binds) and density of the receptors. These assays are also used in a competitive format, where a non-radioactive compound is added to see if it can displace the radioligand from the receptor. This is a standard method for screening new compounds and determining their binding potency nih.govacs.org.
Future Research Directions and Unresolved Challenges
Emerging Synthetic Methodologies and Catalysis for Indazoles with Complex Substituents
The synthesis of the indazole core and its subsequent functionalization are pivotal to exploring its vast chemical space. While classical methods for indazole synthesis exist, the demand for more efficient, selective, and environmentally benign processes has spurred the development of novel synthetic strategies. A significant focus of current research is the use of transition metal catalysis to construct and modify the indazole scaffold, enabling the introduction of complex substituents that were previously difficult to incorporate.
Recent advancements have highlighted the utility of various metal catalysts in the synthesis of substituted indazoles. For instance, copper-catalyzed methods have been effectively used for the synthesis of substituted indazoles from readily available starting materials like 2-chloroarenes. rsc.org These methods often proceed under mild conditions and with low catalyst loadings, making them attractive for large-scale synthesis. Similarly, palladium-catalyzed reactions have been developed for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-halobenzyl halides and arylhydrazines. acs.org
Cobalt catalysis has also emerged as a powerful tool for the C-H bond functionalization of azobenzenes, leading to the convergent assembly of N-aryl-2H-indazoles. nih.gov This approach allows for the specific placement of functional groups at various positions on the indazole ring. nih.gov Rhodium-catalyzed synthesis of 2H-indazoles from azoxybenzenes and diazoesters represents another innovative strategy. nih.gov
Beyond metal catalysis, organocatalysis and photocatalysis are gaining traction as sustainable alternatives for the synthesis of indazoles. These methods often offer unique reactivity and selectivity profiles. The development of one-pot and multicomponent reactions is another key trend, streamlining the synthesis of complex indazole derivatives and reducing waste. nih.govresearchgate.net
Future research in this area will likely focus on:
The development of novel catalytic systems with higher efficiency, selectivity, and broader substrate scope.
The exploration of greener and more sustainable synthetic routes, minimizing the use of hazardous reagents and solvents. researchgate.net
The application of flow chemistry and other high-throughput techniques to accelerate the discovery and optimization of new indazole syntheses.
The synthesis of indazoles with novel and complex substitution patterns to expand the available chemical diversity for biological screening.
| Catalyst Type | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Copper | Low catalyst loading, mild conditions | Intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides | rsc.org |
| Palladium | Regioselective synthesis of 2-aryl-substituted 2H-indazoles | Reaction between 2-bromobenzyl bromides and arylhydrazines | acs.org |
| Cobalt | C-H bond functionalization for N-aryl-2H-indazoles | Cyclative capture and aromatization of azobenzenes with aldehydes | nih.gov |
| Rhodium | Synthesis of 2H-indazoles from azoxybenzenes | Reaction of azoxybenzenes with diazoesters or alkynes | nih.gov |
Expanding the Scope of Molecular Targets and Pathways Investigated for Indazole Derivatives
The indazole scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. bohrium.comnih.gov Initially recognized for their anti-inflammatory and analgesic properties, the therapeutic potential of indazoles has expanded to include anticancer, antiviral, and neuroprotective activities. mdpi.comaustinpublishinggroup.com This expansion is a direct result of systematic investigations into new molecular targets and signaling pathways.
A major area of focus has been the development of indazole-based protein kinase inhibitors. nih.govrsc.org Numerous indazole derivatives have been identified as potent inhibitors of various kinases, including:
Vascular Endothelial Growth Factor Receptor (VEGFR) : Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. bohrium.comnih.gov
Fibroblast Growth Factor Receptor (FGFR) : Involved in cell proliferation, differentiation, and migration, and often dysregulated in cancer. nih.govnih.gov
Extracellular signal-regulated kinases (ERK1/2) : Key components of the MAPK/ERK pathway, which is frequently activated in cancer. nih.gov
Aurora kinases : Serine/threonine kinases that play a critical role in mitosis, making them attractive targets for cancer therapy. nih.gov
Beyond kinases, research is extending to other enzyme families and receptor types. For example, indazole derivatives have been developed as inhibitors of CYP11B2, an enzyme involved in aldosterone (B195564) synthesis, for the potential treatment of hypertension. nih.gov Others have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in immune suppression in the tumor microenvironment. bohrium.com
Future research will likely involve:
High-throughput screening of diverse indazole libraries against a broader range of biological targets.
The use of chemoproteomics and other target identification technologies to uncover novel molecular targets for existing indazole compounds.
The design of multi-target indazole derivatives that can simultaneously modulate multiple pathways involved in complex diseases like cancer. nih.gov
Exploration of indazoles as allosteric modulators, which can offer greater selectivity compared to traditional active site inhibitors.
Advancements in Hybrid and Fused Indazole Systems
To further enhance the therapeutic potential and explore novel chemical space, researchers are increasingly focusing on the development of hybrid and fused indazole systems. nih.gov This strategy involves combining the indazole scaffold with other pharmacologically active heterocyclic rings to create molecules with potentially synergistic or novel biological activities.
One approach is the creation of hybrid molecules , where the indazole ring is linked to another heterocycle through a flexible or rigid linker. Examples include:
Indazole-pyrimidine hybrids : Pazopanib, an approved anticancer drug, features both indazole and pyrimidine (B1678525) moieties. mdpi.com Inspired by this, new series of indazole-pyrimidine derivatives are being synthesized and evaluated for their antiproliferative activity. mdpi.com
Indole-pyrazole hybrids : The chemical and pharmacological properties of indole (B1671886) and pyrazole (B372694) fragments have been combined into single molecules. mdpi.com
Another strategy involves the synthesis of fused indazole systems , where the indazole ring is annulated with another heterocyclic ring, leading to more rigid and structurally complex molecules. An example is the synthesis of pyrrolidone fused pyrimido[1,2-b]indazoles. rsc.org These complex structures can present unique three-dimensional shapes that may lead to novel interactions with biological targets.
The development of these advanced systems presents several opportunities and challenges:
Opportunities : The potential for creating molecules with improved potency, selectivity, and pharmacokinetic properties. The combination of different pharmacophores can also lead to multi-target drugs.
Challenges : The synthesis of these complex molecules can be challenging, often requiring multi-step sequences and careful optimization of reaction conditions.
Future research in this area will likely focus on the rational design of novel hybrid and fused indazole systems based on a deeper understanding of structure-activity relationships and the use of computational modeling.
Development of Advanced Computational Models for Precise Prediction of Interactions and Properties
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the study of indazole derivatives is no exception. Advanced computational models are being developed and utilized to predict the interactions of indazole-based ligands with their biological targets and to forecast their physicochemical properties, thereby accelerating the design-synthesize-test cycle.
Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a protein target. nih.govnih.gov For indazole derivatives, docking studies have been instrumental in understanding their interactions with various kinases and other enzymes, providing insights into the structural basis of their activity and guiding the design of more potent and selective inhibitors. nih.gov
Density Functional Theory (DFT) is another powerful computational method used to study the electronic structure and properties of molecules. nih.gov DFT calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of indazole derivatives, aiding in their characterization and the prediction of their behavior. asianresassoc.orgsemanticscholar.org
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of ligand-protein complexes over time, providing a more realistic picture of their interactions than static docking models. nih.gov
The development and application of these computational models are crucial for:
Virtual screening : Identifying potential hits from large compound libraries.
Lead optimization : Guiding the modification of lead compounds to improve their potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Understanding mechanisms of action : Elucidating the molecular details of how indazole derivatives interact with their targets.
Future advancements in this field will likely involve the use of machine learning and artificial intelligence to develop more accurate and predictive models, as well as the integration of multiple computational techniques to provide a more comprehensive understanding of the behavior of indazole derivatives. nih.govnih.govfrontiersin.orgmdpi.commdpi.com
Addressing Challenges in Achieving High Specificity and Avoiding Off-Target Interactions in Molecular Probes
A critical challenge in the development of any therapeutic agent or chemical probe is achieving high specificity for the intended target while minimizing interactions with other biomolecules, known as off-target effects. nih.gov For indazole derivatives, which often target highly conserved protein families like kinases, this is a particularly important consideration. Off-target interactions can lead to unwanted side effects and can complicate the interpretation of experimental results when using these compounds as chemical probes.
Strategies to address these challenges include:
Structure-based drug design : Utilizing the three-dimensional structure of the target protein to design ligands that make specific interactions with non-conserved residues, thereby enhancing selectivity. nih.gov
Fragment-based drug design : Building up potent and selective inhibitors from small, weakly binding fragments that can be optimized for specific interactions with the target. nih.gov
Genetic approaches : Using techniques like CRISPR-Cas9 to create cell lines with mutations in the target protein that confer resistance or sensitivity to the inhibitor. nih.gov This can provide strong evidence that the observed cellular effects of the compound are due to its interaction with the intended target. nih.gov
Comprehensive profiling : Testing compounds against a broad panel of related and unrelated targets to identify potential off-target interactions early in the development process.
The development of highly specific molecular probes is essential for accurately dissecting cellular signaling pathways and validating new drug targets. Future research will need to continue to integrate medicinal chemistry, structural biology, and chemical biology approaches to overcome the challenges of achieving high specificity.
Exploration of Non-Biological Applications in Material Science or Sensors
While the majority of research on indazole derivatives has focused on their biological activities, there is a growing interest in exploring their potential applications in other fields, such as material science and chemical sensing. The unique photophysical and electronic properties of the indazole scaffold make it an attractive building block for the development of novel functional materials.
One promising area is the development of organic light-emitting diodes (OLEDs) . Certain indazole derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. rsc.org This property is highly desirable for the fabrication of efficient solid-state lighting and display devices. researchgate.net
Indazole derivatives also have potential applications as chemical sensors . The nitrogen atoms in the indazole ring can act as binding sites for metal ions or other analytes, and this binding event can be designed to produce a measurable change in the compound's fluorescence or color.
Furthermore, the versatility of indazole chemistry allows for the incorporation of this scaffold into larger polymeric structures, potentially leading to the development of new materials with tailored optical, electronic, or thermal properties. The historical use of indazole intermediates in the synthesis of dyes and optical brighteners also points to their utility in the field of materials. nih.gov
The exploration of non-biological applications of indazoles is still in its early stages, but it represents a promising new frontier for research. Future work in this area will likely involve:
The systematic investigation of the structure-property relationships of indazole derivatives to optimize their performance in material science applications.
The design and synthesis of novel indazole-based materials with tailored properties for specific applications.
The integration of indazole-containing molecules into devices to demonstrate their practical utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
